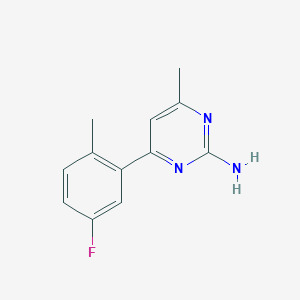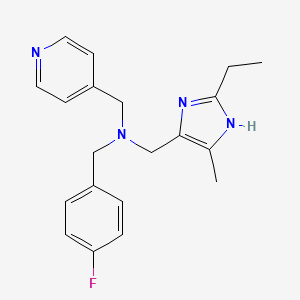![molecular formula C19H21N5OS B4259853 N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-2-thienylurea](/img/structure/B4259853.png)
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-2-thienylurea
Descripción general
Descripción
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-2-thienylurea, also known as TH287, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-2-thienylurea works by binding to the active site of MTH1 and preventing it from hydrolyzing 8-oxo-dGTP, a damaged nucleotide that can cause DNA damage if incorporated into the genome. This leads to the accumulation of 8-oxo-dGTP in cancer cells, which induces DNA damage and cell death.
Biochemical and Physiological Effects:
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-2-thienylurea has been shown to induce DNA damage and cell death in various cancer cell lines, including breast cancer, lung cancer, and melanoma. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-2-thienylurea has been shown to inhibit the growth and metastasis of cancer cells in mouse models of breast cancer and melanoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-2-thienylurea is its specificity for MTH1, which reduces the risk of off-target effects. However, its potency can vary depending on the cell type and the concentration used, which can make it difficult to compare results across different studies. In addition, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-2-thienylurea is not suitable for in vivo studies due to its poor solubility and bioavailability.
Direcciones Futuras
Future research on N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-2-thienylurea could focus on optimizing its potency and pharmacokinetic properties to improve its efficacy in cancer treatment. Other potential applications of N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-2-thienylurea could include the treatment of neurodegenerative diseases and inflammatory disorders, which are also associated with oxidative stress. Finally, the development of more selective MTH1 inhibitors could help to elucidate the role of this enzyme in normal cellular processes and disease pathogenesis.
Aplicaciones Científicas De Investigación
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-2-thienylurea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the DNA repair enzyme MTH1, which is overexpressed in many cancer cells and plays a crucial role in protecting cells from oxidative stress. By inhibiting MTH1, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-2-thienylurea can induce DNA damage and cell death in cancer cells while sparing normal cells.
Propiedades
IUPAC Name |
1-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-24(12-9-16-7-2-3-10-20-16)18-15(6-4-11-21-18)14-22-19(25)23-17-8-5-13-26-17/h2-8,10-11,13H,9,12,14H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPRKIWSEYLXCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2=C(C=CC=N2)CNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-methyl-3-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]ethyl}imidazo[1,2-a]pyridine](/img/structure/B4259774.png)
![2-[4-(3,5-difluorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4259781.png)
![1-({1-[(6-{[2-(2-furyl)ethyl]amino}-3-pyridinyl)carbonyl]-4-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B4259807.png)
![8-(3-methyl-4-pyrrolidin-1-ylbenzyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4259815.png)
![4-fluoro-N-(3-oxo-3-{[(3-phenyl-1H-pyrazol-4-yl)methyl]amino}propyl)benzamide](/img/structure/B4259821.png)
![3-(1,3-benzodioxol-5-yl)-5-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4259840.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(2-hydroxy-1,1-dimethylethyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4259845.png)
![1-[1-(4-butylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4259849.png)
![N-methyl-N-[4-(methylsulfonyl)benzyl]-1-pyridin-2-ylpropan-2-amine](/img/structure/B4259863.png)


![[1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4259874.png)
![(3S*,4S*)-4-(4-fluorophenyl)-1-[3-(1H-imidazol-2-yl)benzoyl]piperidin-3-ol](/img/structure/B4259876.png)
![1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol](/img/structure/B4259891.png)